Beclomethasone 17-monopropionate

Descripción general

Descripción

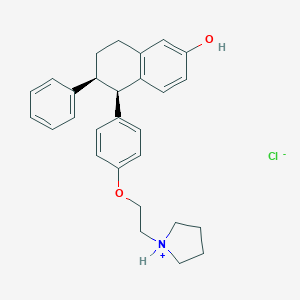

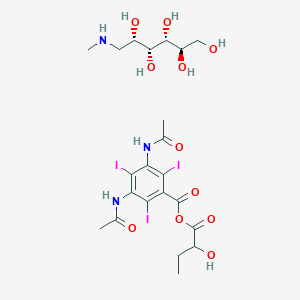

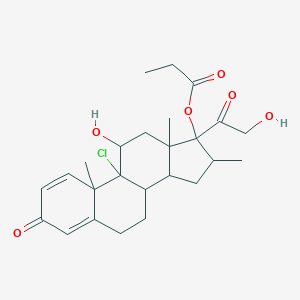

Beclomethasone 17-monopropionate, also known as 17-BMP, is an ester of beclomethasone . It is an active metabolite of Beclomethasone dipropionate . It is a glucocorticoid receptor (GR) agonist and exhibits greater affinity for GR than Beclomethasone dipropionate .

Synthesis Analysis

Beclomethasone dipropionate is a pro-drug that is rapidly activated by hydrolysis to the active monoester, 17-monopropionate (17-BMP) . This hydrolysis occurs via esterase enzymes .Molecular Structure Analysis

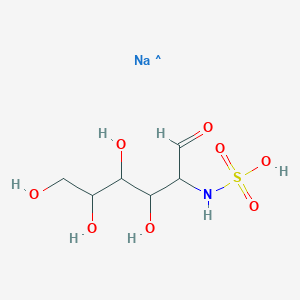

The molecular formula of Beclomethasone 17-monopropionate is C25H33ClO6 . The IUPAC name is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl propanoate .Chemical Reactions Analysis

Beclomethasone dipropionate undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites .Physical And Chemical Properties Analysis

The average weight of Beclomethasone 17-monopropionate is 464.98 . It is very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and in ethanol .Aplicaciones Científicas De Investigación

Pulmonary Absorption of Beclomethasone 17-Propionate Aerosols

Specific Scientific Field

This research falls under the field of Respiratory Research .

Summary of the Application

The study aimed to monitor and compare the combined process of drug particle dissolution, pro-drug activation, and the time course of initial distribution from human lung tissue into plasma for two different glucocorticoid formulations .

Methods of Application

Two different commercially available HFA-propelled metered dose inhalers (Sanasthmax ® /Becloforte™ and Ventolair ® /Qvar™) were used to deliver Beclomethasone dipropionate (BDP). The aerosols were administered into the bronchus of an extracorporally ventilated and reperfused human lung lobe, and the concentrations of BDP and its metabolites in the reperfusion fluid were monitored .

Results or Outcomes

The study found that the HFA-BDP formulated as Ventolair ® /Qvar™ displayed a more rapid release from lung tissue compared to Sanasthmax ® /Becloforte™ .

Glucocorticoid Receptor Function in COPD Lung Macrophages

Specific Scientific Field

This research is in the field of Pulmonary Medicine .

Summary of the Application

The study used Beclomethasone 17-monopropionate to assess glucocorticoid receptor (GR) function in COPD lung macrophages. It investigated the transactivation of glucocorticoid-sensitive genes and GR phosphorylation in addition to cytokine production .

Methods of Application

The study used the clinically relevant corticosteroid Beclomethasone 17-monopropionate to assess GR function in COPD lung macrophages .

Results or Outcomes

The study found that Beclomethasone 17-monopropionate effectively suppresses cytokine production in COPD lung macrophages .

Treatment of Inflammatory Skin Conditions

Specific Scientific Field

This research falls under the field of Dermatology .

Summary of the Application

Beclomethasone 17-Propionate is used in the treatment of various inflammatory skin conditions such as psoriasis and atopic dermatitis .

Methods of Application

The compound is applied topically to the affected areas. The quantity of corticosteroid prescribed depends on the duration of treatment, the frequency of application, the skin location, and the total surface area treated .

Results or Outcomes

The use of Beclomethasone 17-Propionate has shown consistent improvement in the treatment of inflammatory skin diseases .

Treatment of Ulcerative Colitis

Specific Scientific Field

This research is in the field of Gastroenterology .

Summary of the Application

Beclomethasone 17-Propionate has been used in the treatment of ulcerative colitis .

Methods of Application

The compound is administered orally. The dosage and duration of treatment depend on the severity of the condition .

Results or Outcomes

The use of Beclomethasone 17-Propionate has shown to be effective in reducing the symptoms of ulcerative colitis .

Treatment of Allergic Rhinitis

Specific Scientific Field

This research falls under the field of Allergology .

Summary of the Application

Beclomethasone 17-Propionate is used in the treatment of allergic rhinitis . It helps to reduce inflammation and swelling in the nasal passages, providing relief from symptoms such as sneezing, itching, and a runny or blocked nose .

Methods of Application

The compound is administered as a nasal spray . The dosage and frequency of application depend on the severity of the condition and the patient’s response to treatment .

Results or Outcomes

The use of Beclomethasone 17-Propionate has shown to be effective in reducing the symptoms of allergic rhinitis .

Separation of Beclomethasone 17-monopropionate on Newcrom R1 HPLC column

Specific Scientific Field

This research is in the field of Analytical Chemistry .

Summary of the Application

Beclomethasone 17-monopropionate is used in the separation process on a Newcrom R1 HPLC column . This application is crucial in the analysis and quality control of pharmaceutical products .

Methods of Application

The compound is applied to a Newcrom R1 HPLC column for separation . The parameters of the separation process depend on the specific requirements of the analysis .

Results or Outcomes

The use of Beclomethasone 17-monopropionate has shown to be effective in the separation process on a Newcrom R1 HPLC column .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGPBKGZGRQKT-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203899 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beclomethasone 17-monopropionate | |

CAS RN |

5534-18-9 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE 17-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.